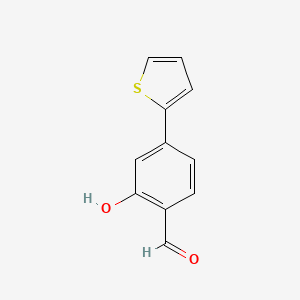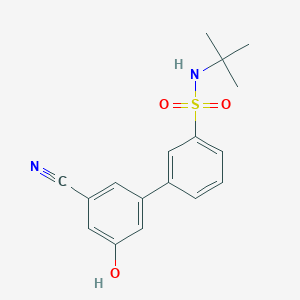
5-(3-t-Butylsulfamoylphenyl)-3-cyanophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-t-Butylsulfamoylphenyl)-3-cyanophenol, 95%, is a synthetic compound commonly used in scientific research. It is a white solid with a molecular weight of 446.56 g/mol and a melting point of 84-86°C. 5-(3-t-Butylsulfamoylphenyl)-3-cyanophenol, 95%, is an important research chemical because of its unique properties and applications.
Mécanisme D'action
The mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-3-cyanophenol, 95%, is not completely understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes by binding to their active sites. This binding prevents the enzymes from metabolizing certain drugs and other xenobiotics, resulting in increased concentrations of these compounds in the bloodstream.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-t-Butylsulfamoylphenyl)-3-cyanophenol, 95%, are not well understood. However, it is believed to have an effect on the activity of certain enzymes, such as cytochrome P450 enzymes. Additionally, it is thought to have an effect on the metabolism of certain drugs and other xenobiotics.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(3-t-Butylsulfamoylphenyl)-3-cyanophenol, 95%, in lab experiments include its ability to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. This allows researchers to study the effects of certain drugs and other xenobiotics on the activity of these enzymes. Additionally, 5-(3-t-Butylsulfamoylphenyl)-3-cyanophenol, 95%, is relatively stable and can be stored for long periods of time without significant degradation.
The main limitation of using 5-(3-t-Butylsulfamoylphenyl)-3-cyanophenol, 95%, in lab experiments is the lack of information about its biochemical and physiological effects. Additionally, it is not clear how it interacts with other compounds in the body, which could lead to unexpected results in experiments.
Orientations Futures
There are several potential future directions for research involving 5-(3-t-Butylsulfamoylphenyl)-3-cyanophenol, 95%. These include further study of its mechanism of action and biochemical and physiological effects, as well as its interactions with other compounds in the body. Additionally, further research could be done to identify potential therapeutic applications for this compound. Finally, further research could be done to identify potential toxicological effects of this compound.
Méthodes De Synthèse
5-(3-t-Butylsulfamoylphenyl)-3-cyanophenol, 95%, can be synthesized by a two-step reaction. The first step involves the reaction of 3-cyano-4-hydroxybenzaldehyde with t-butylsulfamoyl chloride in the presence of a base, such as potassium carbonate. The resulting product is then reacted with NaOH to yield 5-(3-t-Butylsulfamoylphenyl)-3-cyanophenol, 95%.
Applications De Recherche Scientifique
5-(3-t-Butylsulfamoylphenyl)-3-cyanophenol, 95%, has been used in a variety of scientific research applications. It has been used as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It has also been used to study the mechanism of action of certain drugs, such as antifungal agents. Additionally, it has been used to study the effects of certain compounds on the activity of certain enzymes, such as proteases.
Propriétés
IUPAC Name |
N-tert-butyl-3-(3-cyano-5-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-17(2,3)19-23(21,22)16-6-4-5-13(10-16)14-7-12(11-18)8-15(20)9-14/h4-10,19-20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDHRKZSEHKGSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-t-Butylsulfamoylphenyl)-3-cyanophenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

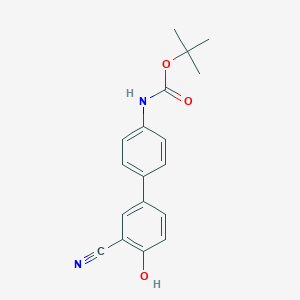



![2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377380.png)
![2-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377396.png)
![3-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377410.png)

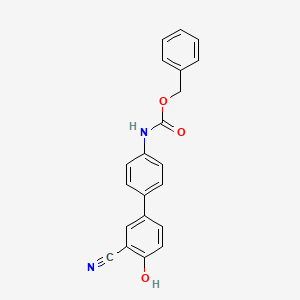
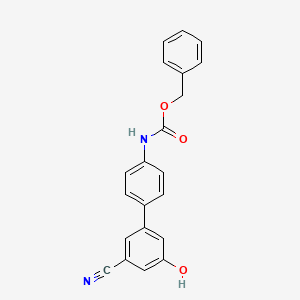
![2-Cyano-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377434.png)

